5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of formaldehyde with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow synthesis to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to form imidazolidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formic acid derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins due to its cross-linking properties.
Mechanism of Action
The mechanism of action of 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione involves its ability to form stable complexes with various biomolecules. The hydroxymethyl groups facilitate interactions with proteins and enzymes, leading to the modulation of their activity. The compound can also act as a cross-linking agent, enhancing the stability and functionality of polymers and resins.
Comparison with Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione:
Imidazolidine-2,4-dione: The parent compound without any substituents on the imidazolidine ring.
Uniqueness: 5,5-Bis(hydroxymethyl)imidazolidine-2,4-dione is unique due to the presence of two hydroxymethyl groups, which enhance its solubility and reactivity. These functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5,5-bis(hydroxymethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPHKHDARGZSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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